4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3/c1-9(23)10-2-4-11(5-3-10)15(24)20-17-22-21-16(25-17)13-7-6-12(18)8-14(13)19/h2-8H,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPWTFSCXVLVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, 2,4-difluorobenzohydrazide can be reacted with acetic anhydride to form the oxadiazole ring.
Acetylation: The resulting oxadiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Coupling with Benzoyl Chloride: Finally, the acetylated oxadiazole is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxadiazole ring or the acetyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced oxadiazole or acetyl derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antibacterial properties. A study highlighted the efficacy of fluorinated oxadiazoles against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like kanamycin .
Anticancer Properties
The oxadiazole ring has been associated with anticancer properties. Compounds containing the oxadiazole moiety have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development against various cancers .
Anti-inflammatory Effects
Some derivatives of oxadiazoles have demonstrated anti-inflammatory effects in preclinical models. The ability of these compounds to modulate inflammatory pathways makes them candidates for further development as anti-inflammatory agents .
Case Study 1: Antibacterial Efficacy
A recent study explored the antibacterial activity of a series of fluorinated oxadiazoles, including derivatives akin to this compound. The findings revealed that these compounds exhibited strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5.0 | Pseudomonas aeruginosa |
| Compound B | 10.0 | Staphylococcus aureus |
| Compound C | 15.0 | Escherichia coli |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a derivative of the oxadiazole was tested against several cancer cell lines. The compound showed IC50 values indicating effective inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA synthesis and repair, leading to its antimicrobial and anticancer effects.
Pathways Involved: It may inhibit key signaling pathways in cells, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and sources:
Structure-Activity Relationships (SAR)
Oxadiazole Substituents :
- Aromatic Rings : The 2,4-difluorophenyl group in the target compound contrasts with methoxyphenyl (LMM5), furan (LMM11), and trifluoromethylphenyl (HSGN-235). Fluorine atoms enhance electronegativity and lipophilicity, improving membrane penetration and target binding .
- Electron-Withdrawing Groups : Trifluoromethyl (HSGN-235) and difluorophenyl (Compound 1) substituents increase metabolic stability compared to methoxy groups (LMM5) .
- Benzamide Modifications: Acetyl vs. Fluorinated Moieties: 4-fluorophenyl (PC945) and trifluoromethoxy (HSGN-235) groups enhance resistance to oxidative metabolism, extending half-life .
Pharmacological Profiles
Antifungal Activity :
- Antibacterial Activity: HSGN-237 (fluorophenyl-oxadiazole) exhibits MICs of 2–4 µg/mL against N. gonorrhoeae, attributed to fluorine-enhanced membrane disruption .
- Enzyme Inhibition: Compound 1 () inhibits sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, with IC₅₀ values in the nanomolar range .
Therapeutic Advantages and Limitations
Target Compound :
- Advantages: The 2,4-difluorophenyl group may confer stronger target affinity than methoxy or methyl substituents. The acetyl group could reduce off-target interactions compared to sulfamoyl derivatives.
- Limitations: Lack of direct activity data necessitates further in vitro/in vivo validation.
- PC945: Optimized for inhalation but restricted to respiratory infections .
Biological Activity
4-acetyl-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. Compounds containing the oxadiazole moiety are known for their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological implications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies indicate that compounds with the oxadiazole ring can inhibit the growth of various bacteria. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against Mycobacterium bovis and other Gram-positive bacteria by targeting essential biosynthetic pathways .
- Antifungal Activity : Some derivatives have been reported to possess antifungal properties against strains such as Candida albicans and Aspergillus niger, indicating a broad spectrum of activity .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The inhibition of COX-2 leads to a reduction in prostaglandin E2 (PGE2) synthesis, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition have been measured in various studies .
Analgesic Properties
In addition to its anti-inflammatory activity, the compound has been investigated for analgesic effects. The mechanism may involve modulation of pain pathways through COX inhibition and other related pathways .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for determining its therapeutic potential:
- Absorption : The compound demonstrates good absorption characteristics when administered via different routes.
- Distribution : Studies indicate favorable distribution in biological tissues.
- Metabolism and Excretion : Metabolites have been identified in plasma following administration; their pharmacokinetic parameters are crucial for understanding the compound's efficacy and safety .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives against various bacterial strains. The results showed that certain derivatives exhibited MIC values lower than those of standard antibiotics like ampicillin .
- Inflammation Model : In a controlled animal study, administration of the compound significantly reduced inflammatory markers compared to untreated controls, confirming its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
